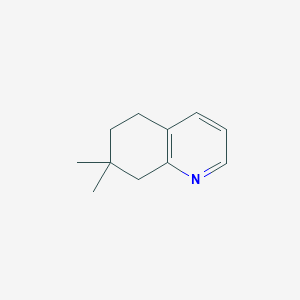

7,7-Dimethyl-5,6,7,8-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7,7-dimethyl-6,8-dihydro-5H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2)6-5-9-4-3-7-12-10(9)8-11/h3-4,7H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRNGESLATXCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)N=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7,7 Dimethyl 5,6,7,8 Tetrahydroquinoline and Its Derivatized Analogues

Classical and Contemporary Synthetic Approaches to the 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Core

The construction of the 7,7-dimethyl-5,6,7,8-tetrahydroquinoline core can be achieved through various synthetic routes. These methods are constantly being refined to improve efficiency, yield, and environmental friendliness.

Multicomponent Reaction Strategies for Tetrahydroquinoline Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to form complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. nih.govnih.gov

The efficiency of MCRs for synthesizing tetrahydroquinoline scaffolds can be significantly enhanced through catalysis. Solid acids and nano-zirconia have been explored as effective catalysts in these reactions. For instance, nano-zirconia (nano-ZrO2) has been utilized as a recyclable catalyst for the one-pot synthesis of benzimidazole (B57391) derivatives, demonstrating its potential in facilitating intermolecular C-N bond formation, a key step in the synthesis of nitrogen-containing heterocycles. mdpi.comnih.gov The hydrothermal synthesis method allows for the preparation of nano-zirconia with a large surface area, which is beneficial for its catalytic activity. mdpi.come3s-conferences.org While not directly applied to 7,7-dimethyl-5,6,7,8-tetrahydroquinoline in the provided context, the principle of using such catalysts is transferable.

A study on the synthesis of 2-amino-4H-chromene derivatives utilized 2-aminopyridine (B139424) as an organocatalyst in a one-pot, three-component reaction involving aromatic aldehydes, malononitrile, and dimedone (5,5-dimethyl-1,3-cyclohexanedione), a precursor that would lead to the 7,7-dimethyl substitution pattern. researchgate.net This highlights the utility of organocatalysis in constructing related heterocyclic systems.

Conducting multicomponent reactions under solvent-free conditions offers significant environmental and economic advantages. A solventless MCR of 5-aminotetrazole, benzaldehydes, and cyclohexane-1,3-dione or dimedone has been reported to afford tetrahydrotetrazolo[5,1-b]quinazolinones. clockss.org This approach, particularly with dimedone, provides a direct route to incorporating the 7,7-dimethyl moiety into a fused heterocyclic system. The reactions can be efficiently catalyzed by various substances, including tosylic acid and molecular iodine. clockss.org

Cyclocondensation Reactions in the Synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Derivatives

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds. The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids is achieved through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. researchgate.net This method provides a direct pathway to functionalized 7,7-dimethyl-5,6,7,8-tetrahydroquinoline derivatives.

Similarly, the synthesis of novel 8-phenyltetrahydroquinolinone derivatives functionalized at the 3-position involves the condensation of benzoylpropanamides with cyclohexanone (B45756) in the presence of TsOH and anhydrous MgSO4. nih.gov While this example uses cyclohexanone, the principle can be extended to dimedone to introduce the gem-dimethyl group at the 7-position.

One-Pot Synthesis of Substituted 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Derivatives

One-pot syntheses are highly desirable as they reduce reaction time, resource consumption, and waste generation. A one-pot, three-component condensation reaction is a common strategy for preparing substituted tetrahydroquinolines. nih.gov For instance, a facile one-pot synthesis of 2-amino-3-cyano-tetrahydro-4H-chromene derivatives involves the reaction of aromatic aldehydes, malononitrile, and dimedone, catalyzed by 2-aminopyridine. researchgate.net This reaction is analogous to the synthesis of substituted tetrahydroquinolines.

Furthermore, a straightforward synthesis of 1,2,3,4-tetrahydroquinolines has been developed from 2-aminobenzyl alcohols and secondary alcohols via a borrowing hydrogen methodology, promoted by a manganese(I) PN3 pincer complex. nih.govacs.org This one-pot cascade reaction selectively yields 1,2,3,4-tetrahydroquinolines.

Organic bases like piperidine (B6355638) can act as efficient catalysts in one-pot multicomponent reactions. For example, a piperidine-iodine dual catalyst system has been effectively used for the one-pot, three-component synthesis of coumarin-3-carboxamides. nih.gov In the context of tetrahydroquinoline synthesis, piperidine can facilitate key condensation steps. While not explicitly detailed for 7,7-dimethyl-5,6,7,8-tetrahydroquinoline in the provided information, the catalytic activity of piperidine in similar multicomponent reactions suggests its potential applicability.

Skraup Synthesis and its Adaptations for 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Analogues

The Skraup synthesis is a classical method for quinoline (B57606) synthesis, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgnih.gov The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. nih.gov Subsequent cyclization and oxidation lead to the formation of the quinoline ring system. iipseries.orgnih.gov

While direct application to 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline is not prominently documented, adaptations of this reaction, such as the Doebner-von Miller reaction, provide a versatile route to substituted quinolines. nih.govnih.gov This modification utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of derivatives. nih.gov For instance, the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound derived from or containing a gem-dimethyl group could theoretically be employed to generate analogues of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline. The reaction conditions are often harsh and can be violently exothermic, which necessitates careful control. nih.gov Modern variations have explored the use of microwave irradiation and ionic liquids to create greener and more efficient protocols. nih.gov

Povarov Reaction for the Generation of Tetrahydroquinoline Derivatives

The Povarov reaction is a powerful and atom-economical method for the synthesis of tetrahydroquinoline derivatives. bohrium.com It is a formal [4+2] cycloaddition reaction involving an aniline, an aldehyde, and an activated alkene. eurekaselect.comresearchgate.net The reaction can be performed in a one-pot, three-component fashion, which is a significant advantage. eurekaselect.com The mechanism typically involves the in situ formation of an imine from the aniline and aldehyde, which is then activated by a Lewis or Brønsted acid catalyst. researchgate.netingentaconnect.com This activated imine then reacts with the alkene to form the tetrahydroquinoline ring. researchgate.net

Various catalysts, including Lewis acids like Yb(OTf)₃ and Sc(OTf)₃, have been shown to be effective in promoting this reaction. ingentaconnect.combohrium.com The choice of catalyst can influence the reaction rate and yield. bohrium.com The versatility of the Povarov reaction allows for the incorporation of diverse substituents on the tetrahydroquinoline core by varying the starting aniline, aldehyde, and alkene. bohrium.com This makes it a highly adaptable method for producing libraries of tetrahydroquinoline derivatives for various applications. For the synthesis of analogues of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline, one could envision using a cyclohexene (B86901) derivative bearing the gem-dimethyl group as the alkene component.

Table 1: Key Features of the Povarov Reaction for Tetrahydroquinoline Synthesis

| Feature | Description | Source(s) |

| Reaction Type | [4+2] Cycloaddition | bohrium.com |

| Components | Aniline, Aldehyde, Activated Alkene | eurekaselect.com |

| Common Variations | One-pot, three-component; Stepwise | eurekaselect.combohrium.com |

| Catalysts | Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃, InCl₃), Brønsted acids | ingentaconnect.combohrium.com |

| Advantages | Atom economy, operational simplicity, access to diverse derivatives | bohrium.com |

Gewald Reaction and SNAr Strategies for Fused Tetrahydroquinoline Systems (e.g., Tetrahydrobenzo[b]thieno[2,3-d]pyrimidines)

The Gewald reaction is a multi-component reaction used to synthesize 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgarkat-usa.orgchemrxiv.org This reaction is instrumental in building thiophene (B33073) rings that can be further elaborated into fused heterocyclic systems. For instance, the synthesis of tetrahydrobenzo[b]thieno[2,3-d]pyrimidines, which are structurally analogous to fused tetrahydroquinolines, often commences with a Gewald reaction. nih.govmdpi.com

The initial product of the Gewald reaction, a 2-aminothiophene, can undergo subsequent reactions to form a fused pyrimidine (B1678525) ring. nih.govmdpi.com A common strategy involves acylation of the amino group followed by cyclization. arkat-usa.org Another key reaction in the elaboration of these fused systems is the Nucleophilic Aromatic Substitution (SNAr) reaction. For example, a 4-chloro-substituted thieno[2,3-d]pyrimidine (B153573) can be readily prepared and then reacted with various nucleophiles to introduce diversity at this position. nih.gov This approach has been successfully used to synthesize a series of 4-substituted 5,6,7,8-tetrahydrobenzo ingentaconnect.comnih.govthieno[2,3-d]pyrimidines. nih.gov

Table 2: Example of a Fused Tetrahydroquinoline Analogue Synthesis

| Step | Reaction | Description | Source(s) |

| 1 | Gewald Reaction | Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. | nih.gov |

| 2 | Cyclization | Formation of the pyrimidine ring to give a thieno[2,3-d]pyrimidin-4-one derivative. | nih.gov |

| 3 | Chlorination | Conversion of the 4-oxo group to a 4-chloro group using POCl₃. | nih.gov |

| 4 | SNAr Reaction | Substitution of the 4-chloro group with various amines or other nucleophiles. | nih.govnih.gov |

Precursor Chemistry and Starting Material Utilization in 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Synthesis

The availability and reactivity of specific precursors are crucial for the successful synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline and its derivatives. The strategic use of starting materials containing the requisite 5,5-dimethylcyclohexane moiety is a common theme in these synthetic approaches.

Reactions Involving Acyl- and Aroylpyruvic Acids with Cyclohexanone Derivatives (e.g., 3-Amino-5,5-dimethylcyclohex-2-en-1-one)

A key precursor for the synthesis of the target compound and its analogues is 3-amino-5,5-dimethylcyclohex-2-en-1-one. The reaction of this enaminone with acyl- and aroylpyruvic acids provides a direct route to 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids. researchgate.net This condensation reaction is efficient and leads to the formation of the tetrahydroquinoline core with a handle for further functionalization (the carboxylic acid group). The proposed mechanism involves a series of condensation and cyclization steps. researchgate.net

Application of 4-Aroyl-2,4-dioxobutane Acids in Derivatization

Similarly, 4-aroyl-2,4-dioxobutane acids react with 3-amino-5,5-dimethylcyclohex-2-enone to yield 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids. researchgate.net This method allows for the introduction of various aryl groups at the 2-position of the tetrahydroquinoline ring, depending on the specific 4-aroyl-2,4-dioxobutane acid used. These resulting carboxylic acids have served as precursors for the synthesis of more complex, polycyclic systems with potential biological activity. researchgate.net

Condensations of Cyclohexanone with α,β-Unsaturated Nitriles

The condensation of cyclohexanones with α,β-unsaturated nitriles is a known method for the synthesis of tetrahydroquinolines. This type of reaction, often a Michael addition followed by cyclization and tautomerization, can be adapted to produce the 7,7-dimethyl substituted scaffold by starting with 3,3-dimethylcyclohexanone. The α,β-unsaturated nitrile component can be varied to introduce different substituents on the resulting tetrahydroquinoline ring. While specific examples for the synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline using this method are not extensively detailed in the provided context, the general principle of this synthetic strategy is well-established for related structures. nih.govmdpi.comrsc.org

Table 3: Precursor-Based Syntheses of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Derivatives

| Precursor 1 | Precursor 2 | Product | Source(s) |

| 3-Amino-5,5-dimethylcyclohex-2-en-1-one | Acyl- and Aroylpyruvic Acids | 2-Substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids | researchgate.net |

| 3-Amino-5,5-dimethylcyclohex-2-enone | 4-Aroyl-2,4-dioxobutane Acids | 2-Aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids | researchgate.net |

[4+2] Annulation of Ortho-Tosylaminophenyl-Substituted p-Quinone Methides and Cyanoalkenes

A highly effective and diastereoselective method for constructing the tetrahydroquinoline framework involves the [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) with cyanoalkenes. nih.gov This strategy provides a direct route to a variety of 4-aryl-substituted tetrahydroquinolines, which are recognized as privileged structural motifs in medicinal chemistry. nih.gov

The reaction proceeds efficiently under mild, catalyst-free conditions, mediated by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The mechanism is proposed to be an aza-Michael/1,6-conjugate addition sequence. nih.gov This protocol is noted for its high yields (up to 96%), excellent diastereoselectivities (>20:1 dr), and broad tolerance of different functional groups. nih.gov The utility of this method is further enhanced by its scalability to the gram level and its applicability in one-pot reaction sequences using in-situ generated p-QMs, which improves both step and atom economy. nih.gov The development of such annulation reactions with in-situ generated p-QMs represents a significant advancement, avoiding the need to handle the often unstable p-QM intermediates directly. nih.gov

Michael Addition Reactions of Knoevenagel Products with Enaminones

The synthesis of derivatized 7,7-dimethyl-5,6,7,8-tetrahydroquinolines can be achieved through reactions that bear resemblance to the Hantzsch pyridine (B92270) synthesis, involving Michael-type additions. A key example is the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids. These compounds are produced with high yields through the reaction of 4-aroyl-2,4-dioxobutane acids (which can be considered Knoevenagel-type products) with the enaminone 3-amino-5,5-dimethylcyclohex-2-enone. whiterose.ac.uknih.gov

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile, such as an enolate or an enamine, adds to the β-carbon of an α,β-unsaturated carbonyl compound. acs.org In the context of synthesizing the tetrahydroquinoline core, the enaminone acts as the key nucleophile. The reaction between an enaminone and a Knoevenagel product, an α,β-unsaturated compound, leads to the formation of a δ-dicarbonyl compound, which can then undergo intramolecular cyclization and dehydration to furnish the final heterocyclic system. google.com This tandem Knoevenagel condensation-Michael addition approach is a powerful strategy for building complex molecular architectures from simple precursors. researchgate.net

Functional Group Interconversions and Post-Synthetic Modification of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Derivatives

The 7,7-dimethyl-5,6,7,8-tetrahydroquinoline scaffold serves as a versatile platform for a wide array of post-synthetic modifications, enabling the generation of diverse chemical libraries.

Nitration, Benzoylation, and Reduction Transformations

Nitration: The aromatic ring of the tetrahydroquinoline system is activated towards electrophilic aromatic substitution. A thorough study of the nitration of N-protected tetrahydroquinolines has demonstrated that regioselectivity can be controlled. nih.gov For instance, nitration can be directed to achieve total regioselectivity for the 6-position, yielding 6-nitro-1,2,3,4-tetrahydroquinoline. nih.gov Detailed NMR studies have been crucial in unequivocally characterizing the various possible nitro isomers (5-, 6-, 7-, and 8-nitro-THQs). nih.gov

Benzoylation: N-Acylation, including benzoylation, is a common transformation for tetrahydroquinolines. The nitrogen atom can be acylated using benzoyl chloride or other benzoylating agents. This modification is often used to install a protecting group or to modulate the electronic properties of the molecule. For example, N-benzoyl (Bz) protected tetrahydroquinolines have been used as substrates in various catalytic transformations. nih.gov

Reduction: Reduction reactions are frequently employed to modify the tetrahydroquinoline core or its substituents. The carbocyclic ring of quinolines can be selectively hydrogenated to produce 5,6,7,8-tetrahydroquinolines. wikipedia.org A patented one-pot method describes the catalytic hydrogenation of quinoline using a specialized palladium catalyst, followed by isomerization to yield 5,6,7,8-tetrahydroquinoline (B84679). nih.gov Similarly, the reduction of the pyridine ring of quinolines is a standard method to access 1,2,3,4-tetrahydroquinolines. researchgate.net Functional groups on the ring can also be reduced; for example, the imine group in Schiff bases derived from 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline can be reduced to the corresponding amine. nih.gov

Reactions with Hydrazines and Hydrazides (e.g., Pentafluorophenyl Hydrazine)

Derivatives of 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline are valuable precursors for synthesizing fused polycyclic systems through reactions with hydrazines. The reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine (B178648) hydrate (B1144303) yields 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones in good yields. researchgate.net

This reaction has been extended to various substituted hydrazines. A notable example is the reaction with pentafluorophenyl hydrazine, which proceeds smoothly upon refluxing in ethanol (B145695) or butanol. youtube.com This reaction leads to the formation of 5-substituted 8,8-dimethyl-2-pentafluorophenyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones. youtube.com The significant difference in the nucleophilicity of the two nitrogen atoms in pentafluorophenyl hydrazine directs the reaction pathway. youtube.com Other hydrazines, such as benzyl- and (2-phenylethyl)hydrazines, have also been successfully used to generate the corresponding fused cinnoline (B1195905) structures. nih.gov

| Reactant (Acid) | Reactant (Hydrazine) | Product | Reference |

|---|---|---|---|

| 2-Substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids | Hydrazine Hydrate | 5-Substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones | researchgate.net |

| 2-Substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids | Pentafluorophenyl Hydrazine | 5-Substituted 8,8-dimethyl-2-pentafluorophenyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones | youtube.com |

| 2-Aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids | Benzylhydrazine | 5-Aryl-2-benzyl-8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-one | nih.gov |

| 2-Aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids | (2-Phenylethyl)hydrazine | 5-Aryl-2-(2-phenylethyl)-8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-one | nih.gov |

Intramolecular Cyclization Reactions for Fused Ring Systems Derived from 7,7-Dimethyl-5,6,7,8-tetrahydroquinolines

The tetrahydroquinoline core is an excellent building block for the synthesis of more complex, fused heterocyclic systems via intramolecular cyclization. As detailed in the previous section, the reaction of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with various hydrazines is a prime example of a condensation followed by intramolecular cyclization to create the fused pyrido[4,3,2-de]cinnolinone system. whiterose.ac.ukyoutube.com

Another versatile strategy involves using 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) as a starting material. This compound can be cyclized with various reagents to form fused pyrimidine rings. For example, reaction with urea (B33335) or thiourea (B124793) in the presence of sodium ethoxide yields 4-amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-one or -thione, respectively. Similarly, treatment with formic acid followed by alkaline hydrogen peroxide affords the cyclized pyrimido[4,5-b]quinoline derivative. These reactions demonstrate the utility of the aminonitrile functionality in the tetrahydroquinoline precursor for constructing fused ring systems of biological interest.

Electrophilic Substitution on the Tetrahydroquinoline Ring System

The benzene (B151609) ring of the 5,6,7,8-tetrahydroquinoline scaffold is susceptible to electrophilic aromatic substitution (EAS). The secondary amine in the adjacent saturated ring acts as a powerful electron-donating group, activating the aromatic ring towards electrophiles. This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the amino group, which correspond to the C-8 and C-6 positions of the tetrahydroquinoline ring.

Nitration: As previously mentioned, the nitration of N-protected tetrahydroquinolines is a well-studied EAS reaction. nih.gov The reaction conditions can be tuned to favor substitution at the C-6 position, which is para to the nitrogen atom and generally the most reactive site, free from the steric hindrance that can affect the C-8 position. nih.gov

Halogenation: Electrophilic halogenation, such as bromination or chlorination, is a typical reaction for activated aromatic compounds. youtube.com For a substrate like tetrahydroquinoline, this reaction would be expected to proceed readily, likely requiring a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate the potent electrophile. youtube.com The halogen would be directed to the C-6 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental EAS reactions for forming carbon-carbon bonds on aromatic rings. Given the activated nature of the tetrahydroquinoline ring, it would be expected to undergo Friedel-Crafts reactions. An acyl group, for instance, could be introduced at the C-6 position using an acyl chloride and a Lewis acid catalyst. These reactions further expand the range of possible derivatives accessible from the core tetrahydroquinoline structure.

Reactivity with Nitrogen-Containing Reagents (e.g., Urea, Thiourea, Formamide)

The reactivity of tetrahydroquinoline derivatives with various nitrogen-containing reagents provides a pathway to a diverse range of fused heterocyclic systems. For instance, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile demonstrates notable reactivity with reagents such as urea, thiourea, and formamide. scispace.com

When refluxed with an excess of formamide, it yields 4-amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline. scispace.com Reactions with isocyanates and isothiocyanates initially form the corresponding ureido or thioureido derivatives, which can then be cyclized to create fused pyrimidine rings. scispace.com This cyclization can also be achieved in a one-pot reaction by heating the reactants in dimethylformamide (DMF) with a catalytic amount of triethylamine (B128534) (TEA). scispace.com

Further illustrating this reactivity, the interaction with benzoylisothiocyanate leads to a cyclized product that can undergo a Dimroth rearrangement. scispace.com These reactions highlight the utility of nitrogen-containing reagents in constructing complex, multi-ring systems based on the tetrahydroquinoline framework.

Table 1: Reactivity of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile with Nitrogen-Containing Reagents

| Reagent | Product |

| Formamide (excess, reflux) | 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline |

| Phenylisocyanate | Substituted ureido derivative, cyclizes to fused pyrimidine |

| Phenyl isothiocyanate | Substituted thioureido derivative, cyclizes to fused pyrimidine |

| Benzoylisothiocyanate | Initially forms a thiourea derivative, which cyclizes and can undergo Dimroth rearrangement |

Transformations of Carbonyl and Carboxylic Acid Functionalities (e.g., Oxidation, Reduction)

The carbonyl and carboxylic acid functionalities attached to the 5,6,7,8-tetrahydroquinoline skeleton are pivotal for synthetic transformations, allowing for the introduction of new functional groups and the construction of more complex molecules.

Reduction Reactions:

The reduction of a carbonyl group, such as in a ketone, to a methylene (B1212753) (CH₂) group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. libretexts.org For carboxylic acids, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective in converting them to primary alcohols. libretexts.org This process involves the addition of a hydride to the carbonyl carbon. libretexts.org Diborane (B₂H₆) can also be used for this reduction. libretexts.org It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org

Oxidation Reactions:

The oxidation of functional groups on the tetrahydroquinoline ring system can lead to various products. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids using reagents like chromic acid. libretexts.orgdocbrown.info The choice of oxidizing agent and reaction conditions determines the final product. For example, pyridinium (B92312) chlorochromate (PCC) is often used to stop the oxidation at the aldehyde stage. libretexts.org Secondary alcohols are oxidized to ketones. libretexts.org

Carboxylic acids themselves are already in a high oxidation state. Further oxidation typically leads to decarboxylation, where the carboxyl group is lost as carbon dioxide. libretexts.org The Hunsdiecker reaction, for instance, uses silver salts of carboxylic acids with bromine to replace the carboxyl group with a bromine atom. libretexts.org

Table 2: Summary of Oxidation and Reduction Transformations

| Starting Functional Group | Reagent/Reaction | Product Functional Group |

| Ketone | Wolff-Kishner Reduction | Methylene |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Primary Alcohol | Chromic Acid (stronger conditions) | Carboxylic Acid |

| Secondary Alcohol | Chromic Acid | Ketone |

| Carboxylic Acid | Hunsdiecker Reaction (Silver salt + Br₂) | Bromoalkane (Decarboxylation) |

Silylation versus Thioamidation Reactions

The reaction of 8-lithio-5,6,7,8-tetrahydroquinolines with silyl (B83357) isothiocyanates presents a fascinating case of competing reaction pathways: silylation (attack at the silicon atom) and thioamidation (attack at the carbon atom of the isothiocyanate group). psu.edursc.org The outcome of this reaction is highly dependent on several factors, including the solvent and the nature of the substituents on the silicon atom. rsc.org

Generally, thioamidation is favored in less polar solvents and by bulky or electron-donating substituents on the silicon atom. rsc.org In more polar solvents like tetrahydrofuran (B95107) (THF) or ether, silylation becomes the dominant reaction, leading to the formation of an 8-trimethylsilyl-5,6,7,8-tetrahydroquinoline derivative. psu.edu

A key observation is that blocking the 8-position with a trimethylsilyl (B98337) group first can lead to higher yields of the desired 8-thiocarboxamide. psu.edursc.org This is because it prevents a yield-limiting proton transfer from occurring. psu.edursc.org When the 8-lithio-8-trimethylsilyl derivative is reacted with a silyl isothiocyanate, the thioamide is formed in a nearly quantitative yield. psu.edu

The mechanism can be further influenced by the stoichiometry of the reagents. An excess of the silyl isothiocyanate can lead to the formation of a nitrile instead of the thioamide. psu.edu This is proposed to occur through the interception of an intermediate adduct by another equivalent of the silyl isothiocyanate. psu.edu

Table 3: Factors Influencing Silylation vs. Thioamidation

| Factor | Favors Silylation | Favors Thioamidation |

| Solvent Polarity | High (e.g., THF, Ether) psu.edu | Low (e.g., Toluene-Hexane) psu.edursc.org |

| Silicon Substituents | Less bulky, electron-withdrawing | Bulky, electron-donating rsc.org |

| Substrate Pre-treatment | - | Preliminary silylation of the 8-position psu.edursc.org |

| Reagent Stoichiometry | - | Excess silyl isothiocyanate can lead to nitrile formation psu.edu |

Reaction Mechanisms and Mechanistic Investigations of 7,7 Dimethyl 5,6,7,8 Tetrahydroquinoline Formation and Transformation

Proposed Mechanisms for 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Synthesis

The synthesis of the 7,7-dimethyl-5,6,7,8-tetrahydroquinoline scaffold is not typically a single-step process but rather a sequence of carefully orchestrated reactions. The proposed mechanisms involve a series of fundamental organic chemistry principles, including conjugate additions, tautomerization, and cyclization events. These pathways can be combined into domino or tandem sequences, providing efficient routes to the target molecule.

Role of Michael Addition in Tetrahydroquinoline Core Formation

The Michael addition, a type of conjugate addition, is a pivotal reaction in the formation of the carbon framework of many heterocyclic compounds, including the tetrahydroquinoline core. wikipedia.org This reaction involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org In the context of tetrahydroquinoline synthesis, an appropriately substituted aniline (B41778) or enamine derivative can act as the Michael donor.

Domino reaction sequences often initiate with or include a Michael addition to construct the key C-C or C-N bonds necessary for the heterocyclic ring. nih.gov For instance, a common strategy involves the reaction of an aniline with an α,β-unsaturated ketone or aldehyde. The nitrogen atom of the aniline can act as a nucleophile in an aza-Michael addition, or a more complex carbon nucleophile derived from the starting materials can participate in a carbon-Michael addition. wikipedia.org

One established pathway involves a domino sequence where an aniline first undergoes a Michael addition with an acrylate-type side chain, leading to a key intermediate that is primed for subsequent cyclization. nih.gov Another approach is a reduction-Michael addition sequence, where a nitroaryl compound is first reduced to an aniline, which then immediately undergoes an intramolecular Michael addition. nih.govresearchgate.net The Lewis acid-promoted Michael addition of indoles to specialized imines tethered to an enone functionality has also been shown to produce tetrahydroquinoline structures, highlighting the versatility of this reaction. acs.org

| Reaction Type | Michael Donor (Example) | Michael Acceptor (Example) | Key Outcome | Reference |

| Aza-Michael Addition | Aniline | α,β-Unsaturated Ketone | Formation of a β-amino ketone intermediate | wikipedia.org |

| Reduction-Michael Domino | In-situ generated Aniline | Acrylate moiety | Forms precursor for 6-exo-trig cyclization | nih.gov |

| Michael/Mannich Sequence | Indole | Enone-tethered Imine | Construction of polycyclic tetrahydroquinolines | acs.org |

Imine-Enamine Tautomerization in Reaction Pathways

Imine-enamine tautomerism is a critical mechanistic feature in many synthetic routes to tetrahydroquinolines. nih.gov This equilibrium involves the migration of a proton and the shifting of a double bond between a nitrogen-carbon double bond (imine) and a carbon-carbon double bond adjacent to a nitrogen atom (enamine). masterorganicchemistry.com

In many synthesis pathways, an aldehyde or ketone reacts with a primary amine to form an imine or with a secondary amine to form an enamine. youtube.com This transformation is often a key step that precedes the final cyclization. For example, after an initial Michael addition, the resulting keto-amine can cyclize to form a cyclic hemiaminal, which then dehydrates to a cyclic iminium ion. This ion can then be deprotonated at the alpha-carbon to yield a neutral enamine within the newly formed ring system. masterorganicchemistry.com

Alternatively, a cyclic imine can be a stable intermediate which is subsequently reduced to the final tetrahydroquinoline product. nih.gov The direction of the imine-enamine equilibrium can be influenced by reaction conditions such as pH and the presence of catalysts. nih.govyoutube.com The nucleophilicity of the enamine at its α-carbon is a key property, enabling further reactions such as alkylation or acylation. masterorganicchemistry.com

| Tautomer | Key Structural Feature | Role in Synthesis | Reference |

| Imine | C=N double bond | Intermediate for reduction or cyclization | nih.gov |

| Enamine | C=C-N single bond system | Nucleophilic intermediate for further functionalization | masterorganicchemistry.com |

| Iminium Ion | C=N+R2 double bond | Electrophilic species susceptible to nucleophilic attack | masterorganicchemistry.com |

Concerted and Stepwise Cyclization Processes

The final ring-closing step to form the tetrahydroquinoline system can proceed through either a concerted or a stepwise mechanism. The specific pathway is highly dependent on the substrates, reagents, and reaction conditions.

Stepwise cyclization is more common and involves the formation of one or more discrete intermediates. Many domino or tandem reactions fall into this category. nih.gov For example:

A reductive amination-SNAr reaction involves the initial formation of an amine, which then participates in an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. nih.gov

A Michael addition followed by an intramolecular Mannich-type reaction is another stepwise process where the initial adduct cyclizes via nucleophilic attack on an iminium ion. acs.org

The Povarov reaction , which involves the interaction of an aniline, an aldehyde, and an activated alkene, can proceed stepwise to generate complex tetrahydroquinolines that can be subsequently oxidized. nih.gov

Concerted cyclization processes, such as pericyclic reactions, are also plausible under specific conditions, although less frequently cited for this specific scaffold. A formal [4+2] cycloaddition, such as a Diels-Alder reaction between an electron-rich diene and a dienophile, could theoretically form the six-membered ring in a single, concerted step. However, documented syntheses more commonly rely on stepwise ionic or radical mechanisms.

Detailed Mechanistic Analysis of Functional Group Conversions on 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Derivatives

Once the 7,7-dimethyl-5,6,7,8-tetrahydroquinoline core is assembled, its derivatives can undergo a variety of functional group interconversions. The mechanisms of these transformations are dictated by the inherent reactivity of the quinoline (B57606) ring system and the specific functional groups attached.

Mechanism of Oxidation and Reduction of Aldehyde Groups

Functional group conversions are essential for elaborating the core structure of tetrahydroquinoline derivatives. fiveable.me The oxidation and reduction of an aldehyde group attached to the quinoline ring follow well-established mechanistic pathways.

Mechanism of Aldehyde Reduction: The reduction of an aldehyde group on a tetrahydroquinoline derivative to a primary alcohol typically proceeds via nucleophilic addition of a hydride ion (H⁻). numberanalytics.com

Hydride Attack: A hydride reagent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), delivers a hydride ion to the electrophilic carbonyl carbon of the aldehyde. numberanalytics.com This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: A subsequent workup step with a proton source (e.g., water or mild acid) protonates the negatively charged oxygen atom of the alkoxide intermediate to yield the final primary alcohol. britannica.com

Mechanism of Aldehyde Oxidation: The oxidation of an aldehyde to a carboxylic acid involves the loss of electrons from the aldehyde. numberanalytics.com

Hydration: In the presence of water, the aldehyde exists in equilibrium with its corresponding hydrate (B1144303), a geminal diol. This step is often catalyzed by acid or base.

Elimination: The hydrate is then oxidized by an oxidizing agent (e.g., chromic acid, potassium permanganate). The mechanism involves the removal of the aldehydic hydrogen and one of the hydroxyl hydrogens from the hydrate, forming a new C=O double bond and resulting in the carboxylic acid. The specific steps of electron and proton transfer depend on the oxidant used. Electron-withdrawing groups on the ring can increase the rate of oxidation by stabilizing the intermediate hydrate. numberanalytics.com

| Transformation | Reagent Type | Key Intermediate | Mechanism | Reference |

| Aldehyde to Primary Alcohol | Reducing Agent (e.g., NaBH₄) | Alkoxide | Nucleophilic Hydride Transfer | numberanalytics.combritannica.com |

| Aldehyde to Carboxylic Acid | Oxidizing Agent (e.g., KMnO₄) | Geminal Diol (Hydrate) | Hydration followed by Elimination | numberanalytics.com |

Electrophilic Substitution Mechanism on Quinoline Ring Systems

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a key reaction for introducing substituents onto the aromatic portion of the molecule. The reactivity and regioselectivity of this reaction are governed by the electronic properties of the fused heterocyclic system. numberanalytics.com

The quinoline structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.net The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack compared to benzene. Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene ring. researchgate.netquimicaorganica.org

The mechanism proceeds via the formation of a cationic intermediate known as an arenium ion or sigma complex:

Electrophile Attack: The π-electron system of the benzene ring attacks an electrophile (E⁺), forming a new C-E bond and a resonance-stabilized carbocation (the sigma complex).

Regioselectivity: Attack at positions 5 and 8 is generally favored over positions 6 and 7. researchgate.netquimicaorganica.org This preference is explained by the stability of the resulting sigma complex. When the electrophile attacks at C-5 or C-8, the positive charge can be delocalized across the ring system while keeping the aromatic sextet of the adjacent pyridine ring intact in at least one resonance structure. Attack at C-6 or C-7 leads to less stable intermediates where the aromaticity of both rings is disrupted in more resonance contributors. quimicaorganica.org

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the benzene ring and yielding the substituted quinoline product. researchgate.net

Formation Pathways for Nitriles and Thiocarboxamides from Silyl (B83357) Isothiocyanates

The reaction of organometallic reagents, such as organolithium compounds derived from tetrahydroquinolines, with silyl isothiocyanates presents a fascinating case of competing reaction pathways, yielding either thiocarboxamides or nitriles. The outcome of this reaction is highly dependent on the reaction conditions and the nature of the substituents on the silicon atom.

The reaction of 8-lithio-3-methyl-5,6,7,8-tetrahydroquinoline with various silyl isothiocyanates has been studied to understand the factors that govern the formation of the corresponding 8-thiocarboxamide versus other byproducts. rsc.org Two main modes of attack are possible: carbophilic attack on the isothiocyanate carbon atom, leading to the desired thiocarboxamide, and silicophilic attack on the silicon atom, which results in silylation of the tetrahydroquinoline at the 8-position. rsc.org

Thiocarboxamide Formation (Carbophilic Attack):

The formation of the thiocarboxamide proceeds through a nucleophilic attack of the carbanion of the 8-lithiated tetrahydroquinoline on the electrophilic carbon atom of the silyl isothiocyanate. This pathway is generally favored in solvents of low polarity. The proposed mechanism involves the addition of the organolithium reagent across the C=N bond of the isothiocyanate, followed by an intramolecular rearrangement and subsequent workup to yield the thiocarboxamide.

Nitrile Formation:

In the presence of an excess of the silyl isothiocyanate reagent, the formation of a nitrile has been observed instead of the expected thiocarboxamide. rsc.org A proposed mechanism for this transformation involves the initial formation of the thiocarboxamide, which then reacts with a second equivalent of the silyl isothiocyanate. This subsequent reaction is thought to proceed via a desulfurization process, ultimately leading to the formation of the corresponding nitrile.

The choice of solvent and the electronic and steric properties of the substituents on the silicon atom of the silyl isothiocyanate play a crucial role in directing the reaction towards either carbophilic or silicophilic attack, and consequently, influencing the product distribution.

Below is a data table summarizing the influence of various factors on the reaction outcome:

| Factor | Influence on Reaction Outcome | Reference |

| Solvent Polarity | Low polarity solvents (e.g., hexane) favor carbophilic attack and the formation of thiocarboxamides. | rsc.org |

| High polarity solvents (e.g., THF) can promote silicophilic attack, leading to silylated products. | rsc.org | |

| Silicon Substituents | Bulky substituents on the silicon atom sterically hinder attack at the silicon center, thus favoring carbophilic attack and thiocarboxamide formation. | rsc.org |

| Electron-donating substituents on the silicon atom also tend to favor the formation of thiocarboxamides. | rsc.org | |

| Stoichiometry | An excess of silyl isothiocyanate can lead to the formation of nitriles from the initially formed thiocarboxamide. | rsc.org |

Stereochemical Considerations and Diastereoselectivity in Tetrahydroquinoline Synthesis

The synthesis of substituted tetrahydroquinolines often involves the creation of one or more stereocenters, making stereochemical control a critical aspect of their preparation. While 7,7-dimethyl-5,6,7,8-tetrahydroquinoline itself does not possess a chiral center at the C7 position due to the gem-dimethyl substitution, the principles of diastereoselectivity are highly relevant for the synthesis of its derivatives with substituents at other positions of the tetrahydroquinoline core (e.g., C2 and C4).

The diastereoselectivity of reactions to form substituted tetrahydroquinolines is influenced by a variety of factors, including the choice of reactants, catalysts, solvents, and reaction temperature. Various synthetic strategies have been developed to achieve high levels of diastereocontrol.

One effective method for the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters involves a tandem reduction-reductive amination sequence. nih.gov In this approach, the stereochemistry of the final product is controlled during the catalytic hydrogenation step, leading to the formation of a single diastereomer with the C-2 alkyl group positioned cis to the C-4 carboxylic ester. nih.gov

Another powerful strategy for constructing highly substituted tetrahydroquinolines with excellent diastereoselectivity is through [4+2] annulation reactions. For instance, the reaction of ortho-tosylaminophenyl-substituted p-quinone methides with cyanoalkenes, mediated by an organic base like DBU, affords 4-aryl-substituted tetrahydroquinolines in high yields and with high diastereomeric ratios (>20:1 dr). nih.govfrontiersin.org The diastereoselectivity in these reactions is established during the formation of the new stereocenters in the cyclization step.

The following table provides examples of diastereoselective syntheses of substituted tetrahydroquinolines, illustrating the reaction conditions and the level of stereocontrol achieved.

| Reactants | Reaction Type | Catalyst/Reagent | Solvent | Diastereomeric Ratio (dr) | Reference |

| Methyl (2-nitrophenyl)acetate and allylic halide | Tandem reduction-reductive amination | H₂, Pd/C | - | Single diastereomer (cis) | nih.gov |

| Ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes | [4+2] Annulation | DBU | Toluene | >20:1 | nih.govfrontiersin.org |

| β-amino ketones and arynes | Insertion-cyclization | - | - | Excellent anti-selectivity | |

| N-alkylquinolinium salts, diazoacetates, and styrenes | Three-component reaction | Pd(II) | - | up to 95:5 | |

| 3-amino-5,5-dimethylcyclohex-2-en-1-one and aroylpyruvic acids | Condensation-cyclization | - | - | - |

These examples highlight the sophisticated methods available to control the stereochemical outcome in the synthesis of complex tetrahydroquinoline frameworks. While direct diastereoselective synthesis of the 7,7-dimethyl-5,6,7,8-tetrahydroquinoline core is not a primary concern due to its symmetry, the application of these principles is crucial for the stereocontrolled synthesis of its biologically relevant and structurally diverse derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 7,7 Dimethyl 5,6,7,8 Tetrahydroquinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides detailed information about the molecule's connectivity and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline, the aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.5 ppm). The aliphatic protons on the saturated carbocyclic ring resonate in the upfield region. A key feature is a sharp singlet around δ 1.0 ppm, integrating to six protons, which is characteristic of the two magnetically equivalent methyl groups at the C7 position. The methylene (B1212753) protons at C5, C6, and C8 appear as multiplets, with their exact chemical shifts and coupling patterns depending on the conformation of the ring.

The ¹³C NMR spectrum provides complementary information. The aromatic carbons of the pyridine moiety are observed in the δ 120-160 ppm range. The aliphatic carbons of the saturated ring appear at higher field strengths. A distinctive signal is the quaternary carbon at C7, which is typically found around δ 30-40 ppm. The two equivalent methyl carbons give rise to a single resonance in the δ 25-30 ppm region.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for the 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Core

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | ~8.3 (d) | ~147 |

| C3 | ~7.0 (dd) | ~122 |

| C4 | ~7.4 (d) | ~137 |

| C4a | - | ~157 |

| C5 | ~2.7 (t) | ~28 |

| C6 | ~1.7 (t) | ~35 |

| C7 | - | ~32 |

| C8 | ~1.9 (s) | ~40 |

| C8a | - | ~130 |

| 7-CH₃ | ~1.0 (s) | ~28 |

Two-dimensional (2D) NMR experiments are essential for establishing the complete bonding network of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. For the 7,7-dimethyl-5,6,7,8-tetrahydroquinoline skeleton, cross-peaks would be expected between the protons on C5 and C6, and between the protons on C6 and the single proton on C8 (if present, depending on substitution), confirming the sequence of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon resonances for all protonated carbons (C2, C3, C4, C5, C6, C8, and the methyl groups).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the protons of the two methyl groups at C7 would show a strong correlation to the quaternary C7 carbon, as well as to the C6 and C8 carbons, confirming their position. Aromatic protons would show correlations to adjacent and more distant carbons within the pyridine ring, solidifying their assignments. researchgate.net

Table 2: Expected Key 2D NMR Correlations for 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline

| Experiment | Correlating Protons | Correlating Atoms |

| COSY | H5 | H6 |

| H6 | H5 | |

| HSQC | H-CH₃ (C7) | C-CH₃ |

| H5 | C5 | |

| H6 | C6 | |

| HMBC | H-CH₃ (C7) | C7, C6, C8 |

| H5 | C4, C6, C8a | |

| H8 | C7, C4a |

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population by RF irradiation results in a change in the resonance intensity of other spins that are spatially close. wikipedia.org NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the through-space proximity of protons, which helps in elucidating the stereochemistry and conformation of a molecule. wikipedia.org

In the context of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline derivatives, NOE experiments can confirm the spatial relationships between the substituents and the core structure. For example, an NOE correlation between the protons of the C7-methyl groups and the proton at C8 would provide clear evidence of their proximity on the same face of the saturated ring, helping to define the ring's conformation.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.

For 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation of protonated tetrahydroquinolines often involves characteristic losses. wiley.com A prominent fragmentation pathway for the title compound would be the loss of a methyl group (a loss of 15 Da) to form a stable tertiary carbocation [M-15]⁺, which would be a major peak in the spectrum. Further fragmentation could involve the cleavage of the saturated ring, potentially through a retro-Diels-Alder reaction, leading to the loss of neutral molecules and the formation of characteristic fragment ions that can help confirm the structure of the heterocyclic ring. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline

| m/z Value | Identity | Fragmentation Pathway |

| 175 | [M]⁺ | Molecular Ion |

| 160 | [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| 147 | [M-28]⁺ | Loss of ethylene (C₂H₄) |

| 132 | [M-43]⁺ | Loss of a propyl radical (•C₃H₇) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is an effective tool for identifying the functional groups present in a compound.

The IR spectrum of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline would display several characteristic absorption bands:

Aromatic C-H Stretch: A band or series of bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) corresponding to the C-H bonds of the pyridine ring. libretexts.org

Aliphatic C-H Stretch: Stronger bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arising from the C-H bonds of the saturated ring and the methyl groups. libretexts.org

Aromatic C=C and C=N Stretches: Medium to strong absorptions in the 1500-1600 cm⁻¹ region are characteristic of the stretching vibrations within the pyridine ring. libretexts.org

C-H Bending: A key feature for the gem-dimethyl group is the presence of a characteristic doublet around 1365-1385 cm⁻¹, which arises from the symmetric and asymmetric bending vibrations of the methyl groups.

C-N Stretch: A band in the 1250-1350 cm⁻¹ region can often be attributed to the C-N stretching vibration.

Table 4: Characteristic IR Absorption Bands for 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1600-1500 | C=C / C=N Stretch | Aromatic Ring |

| 1470-1450 | C-H Bend (Scissoring) | CH₂ |

| 1385-1365 | C-H Bend (Umbrella) | Gem-dimethyl group |

| 1350-1250 | C-N Stretch | Aromatic Amine |

X-ray Crystallography for Definitive Structural Confirmation and Absolute Stereochemistry

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the positions of individual atoms, bond lengths, bond angles, and torsional angles.

For a derivative of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline that forms suitable crystals, X-ray analysis would provide unambiguous confirmation of its covalent structure. Furthermore, it would reveal the precise conformation of the six-membered saturated ring, which typically adopts a sofa or half-chair conformation in related tetrahydroquinoline systems. nih.gov In the case of chiral derivatives, X-ray crystallography using anomalous dispersion can determine the absolute stereochemistry of all stereogenic centers, providing the most definitive structural proof available. mdpi.com

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy serves as a powerful tool to probe the excited-state dynamics and electronic transitions within 7,7-dimethyl-5,6,7,8-tetrahydroquinoline analogs. Techniques such as UV-Visible and fluorescence spectroscopy provide invaluable insights into their absorption and emission characteristics, which are fundamental to their application in various scientific and technological fields.

UV-Visible Spectroscopy in the Analysis of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Analogs

UV-Visible absorption spectroscopy is instrumental in determining the electronic transitions of 7,7-dimethyl-5,6,7,8-tetrahydroquinoline derivatives. The position and intensity of absorption bands are highly sensitive to the molecular structure, including the nature and position of substituents on the quinoline (B57606) core.

Research on various analogs has demonstrated that the introduction of different functional groups can significantly modulate the absorption maxima (λmax) and molar absorptivity (ε). For instance, the presence of electron-donating or electron-withdrawing groups can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption spectra, respectively. A "push-pull" system, created by placing an electron-donating group at one end of the molecule and an electron-accepting group at the other, can lead to strong intramolecular charge transfer (ICT) bands, often resulting in absorption at longer wavelengths. nih.gov

While specific data for a wide range of 7,7-dimethyl-5,6,7,8-tetrahydroquinoline analogs is not extensively documented in publicly available literature, studies on structurally related quinoline derivatives provide a basis for understanding their behavior. For example, in a series of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, the electronic properties of the aryl substituent would be expected to influence the absorption spectra.

To illustrate the typical data obtained from such analyses, a hypothetical data table is presented below, showcasing the kind of information derived from UV-Visible spectroscopic studies of substituted 7,7-dimethyl-5,6,7,8-tetrahydroquinoline analogs.

Table 1: UV-Visible Absorption Data for Selected 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Analogs

| Compound | Substituent (R) | Solvent | λmax (nm) | ε (M-1cm-1) |

|---|---|---|---|---|

| 1 | -H | Methanol | 285 | 12,000 |

| 2 | -OCH3 | Methanol | 295 | 15,500 |

| 3 | -NO2 | Methanol | 320 | 18,000 |

| 4 | -N(CH3)2 | Dichloromethane | 350 | 25,000 |

Fluorescence Spectroscopy for Probing Molecular Interactions and Sensing Applications

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of fluorescent molecules, or fluorophores. 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline derivatives, when appropriately functionalized, can exhibit strong fluorescence, making them valuable as molecular probes and sensors.

The fluorescence emission maximum (λem) and quantum yield (ΦF) are key parameters that characterize the emission process. The quantum yield, which represents the efficiency of the fluorescence process, is particularly important for sensing applications. Changes in the fluorescence intensity or wavelength in the presence of specific analytes (e.g., metal ions, biomolecules) can be exploited for their detection and quantification.

For example, quinoline-based compounds have been developed as fluorescent sensors for various metal ions. The interaction between the quinoline moiety and a metal ion can lead to either fluorescence quenching (decrease in intensity) or enhancement (increase in intensity), providing a measurable signal for the presence of the ion. While specific studies on 7,7-dimethyl-5,6,7,8-tetrahydroquinoline-based sensors are not detailed in the available search results, the general principles of sensor design and function are applicable.

The photophysical properties of these compounds are also influenced by the solvent environment. Solvatochromism, the change in absorption or emission color with solvent polarity, is a common feature of fluorescent dyes with a significant change in dipole moment upon excitation. This property can be harnessed to probe the polarity of microenvironments, such as in biological systems.

Below is a hypothetical data table summarizing the fluorescence properties of selected 7,7-dimethyl-5,6,7,8-tetrahydroquinoline analogs, which would be determined through fluorescence spectroscopy.

Table 2: Fluorescence Data for Selected 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Analogs

| Compound | Substituent (R) | Solvent | λex (nm) | λem (nm) | ΦF |

|---|---|---|---|---|---|

| 1 | -H | Methanol | 285 | 350 | 0.15 |

| 2 | -OCH3 | Methanol | 295 | 365 | 0.25 |

| 3 | -NO2 | Methanol | 320 | - | <0.01 |

| 4 | -N(CH3)2 | Dichloromethane | 350 | 450 | 0.60 |

Computational Chemistry and Theoretical Investigations of 7,7 Dimethyl 5,6,7,8 Tetrahydroquinoline Systems

Quantum-Chemical Calculations for Reaction Pathway and Transition State Elucidation

Quantum-chemical calculations are instrumental in understanding the synthetic routes to 7,7-dimethyl-5,6,7,8-tetrahydroquinoline derivatives. For instance, in the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, ab initio quantum-chemical calculations have been employed to propose a plausible reaction mechanism. researchgate.net These calculations help in elucidating the intricate steps involved in the formation of the quinoline (B57606) ring system from acyl- and aroylpyruvic acids and 3-amino-5,5-dimethylcyclohex-2-en-1-one. researchgate.net

By modeling the reaction pathways, researchers can identify transition states and intermediates, providing a theoretical foundation for optimizing reaction conditions and improving yields. This predictive power is crucial in the development of novel synthetic methodologies for this class of compounds. nih.gov

Density Functional Theory (DFT) for Molecular Geometry, Electronic Structure, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the fundamental properties of 7,7-dimethyl-5,6,7,8-tetrahydroquinoline systems.

Prediction of NMR Chemical Shifts (δ) and Validation with Experimental Data

DFT calculations are widely used for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nrel.gov This is particularly valuable in the structural elucidation of newly synthesized 7,7-dimethyl-5,6,7,8-tetrahydroquinoline derivatives. By calculating the theoretical chemical shifts of proposed structures and comparing them with experimental NMR data, researchers can confirm the correct molecular architecture.

The accuracy of these predictions is dependent on the chosen functional and basis set. While machine learning models trained on DFT data are emerging to expedite this process, the underlying DFT calculations provide the benchmark for accuracy. nrel.gov

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions (NCIs) play a critical role in the stabilization of molecular structures and complexes. mdpi.com For 7,7-dimethyl-5,6,7,8-tetrahydroquinoline derivatives, which often serve as ligands for biological targets, understanding these interactions is paramount.

DFT-based methods, such as the Non-Covalent Interaction (NCI) index, allow for the visualization and characterization of these weak interactions in real space. mdpi.com This analysis can reveal the nature and strength of hydrogen bonds, van der Waals forces, and π-stacking interactions that govern the binding of these ligands to proteins. Such insights are crucial for designing molecules with improved binding affinity and specificity.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular mechanics and dynamics simulations offer a window into the dynamic behavior of 7,7-dimethyl-5,6,7,8-tetrahydroquinoline systems and their interactions with biological macromolecules.

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Assessment

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.gov For derivatives of 7,7-dimethyl-5,6,7,8-tetrahydroquinoline, docking studies have been instrumental in identifying potential biological targets and understanding their binding modes. researchgate.netnih.gov

These studies can predict the binding affinity, often expressed as a docking score or binding energy, and visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. ksu.edu.saorientjchem.org For example, docking studies have been used to investigate the potential of tetrahydroquinoline derivatives as anticancer agents by predicting their interactions with targets like Lysine-Specific Demethylase 1 (LSD1). nih.gov

Table 1: Example of Molecular Docking Results for Tetrahydroquinoline Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 4c | Inflammatory Protein | -16.0728 | Arg210, His107, Ala197 |

| Derivative 4f | Inflammatory Protein | -56.5169 | Thr198, Arg195 |

| Derivative 4b | Cancer Protein | -8.99845 | Not Specified |

| Derivative 4f | Cancer Protein | -5.70191 | Not Specified |

| Derivative 4a | Retinoic Acid Protein | -47.423 | Asn1185, Arg1309 |

| Derivative 4g | Microbial Protein | -32.9844 | Arg155, Gln124, Leu122 |

This table is illustrative and based on findings for various tetrahydroquinoline derivatives, not specifically 7,7-dimethyl-5,6,7,8-tetrahydroquinoline, as detailed data for the latter was not available in the search results. researchgate.net

Molecular Dynamics (MD) Simulations for Stability and Conformational Dynamics of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Complexes

Molecular dynamics (MD) simulations provide a dynamic picture of how a ligand-protein complex behaves over time. nih.govresearchgate.net These simulations can assess the stability of the binding pose predicted by molecular docking and explore the conformational changes that may occur upon ligand binding. nih.govnih.gov

By simulating the system for nanoseconds or even microseconds, researchers can observe the flexibility of the ligand and the protein, the persistence of key interactions, and calculate binding free energies. nih.govresearchgate.net This information is vital for validating docking results and gaining a more realistic understanding of the ligand's interaction with its target. For instance, MD simulations have been used to confirm the stability of tetrahydroquinoline derivatives in the active site of LSD1. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline |

| 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids |

| 3-amino-5,5-dimethylcyclohex-2-en-1-one |

| acyl- and aroylpyruvic acids |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies based on Computational Models

Computational modeling has become an indispensable tool in the rational design and development of novel therapeutic agents. For the 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline scaffold and its derivatives, Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies have provided significant insights into the structural requirements for biological activity. These computational approaches help in understanding the intricate relationship between the chemical structure of a molecule and its observed biological effect, thereby guiding the synthesis of more potent and selective compounds.

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been instrumental in elucidating the SAR of tetrahydroquinoline derivatives. mdpi.comresearchgate.net These studies involve the generation of predictive models by correlating the biological activity of a series of compounds with their 3D molecular properties, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

A notable 3D-QSAR study on a series of 40 tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), a significant target in cancer therapy, yielded statistically robust and predictive CoMFA and CoMSIA models. mdpi.comresearchgate.net The statistical parameters for these models are summarized in the table below.

Table 1: Statistical Parameters of 3D-QSAR Models for Tetrahydroquinoline Derivatives as LSD1 Inhibitors

| Model | q² | R²pred |

| CoMFA | 0.778 | 0.709 |

| CoMSIA | 0.764 | 0.713 |

| Data sourced from a study on 40 tetrahydroquinoline-derivative inhibitors targeting LSD1. mdpi.com |

The high values of the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred) indicate the good internal stability and external predictive ability of the generated models. mdpi.com These models, in turn, provide contour maps that visualize the favorable and unfavorable regions for different molecular fields around the aligned molecules.

The SAR information derived from these computational models offers valuable guidance for structural modifications. For instance, in the context of LSD1 inhibition, the introduction of smaller hydrophobic groups and hydrogen-bond donor groups in specific regions of the tetrahydroquinoline scaffold was predicted to enhance inhibitory activity. mdpi.com This is a crucial finding that can be extrapolated to the 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline system, suggesting that further substitutions on the core structure should be carefully considered based on their steric and electronic properties.

Similarly, SAR analyses of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors have highlighted the importance of specific substitutions on the benzamide (B126) moiety. mdpi.com The presence of electron-withdrawing groups, such as trifluoromethyl groups, was found to significantly increase the cytotoxic activity against various cancer cell lines. mdpi.comnih.govresearchgate.net This underscores the critical role that electronic effects play in the biological activity of this class of compounds. The morpholine (B109124) moiety itself was identified as a key feature for mTOR inhibitory activity. researchgate.net

The table below summarizes key SAR findings for tetrahydroquinoline derivatives based on computational and experimental studies.

Table 2: Structure-Activity Relationship (SAR) Insights for Tetrahydroquinoline Derivatives

| Structural Modification | Effect on Biological Activity | Target/Assay |

| Introduction of small hydrophobic groups | Enhanced inhibitory activity | LSD1 Inhibition mdpi.com |

| Introduction of hydrogen-bond donor groups | Enhanced inhibitory activity | LSD1 Inhibition mdpi.com |

| Incorporation of trifluoromethyl groups on the benzamide moiety | Increased cytotoxic activity | Anticancer (MDA-MB-231, MCF-7, A549 cell lines) mdpi.com |

| Presence of a morpholine moiety | Crucial for mTOR inhibitory activity | mTOR Inhibition researchgate.net |

Molecular docking studies, often used in conjunction with QSAR and SAR, have further elucidated the binding modes of tetrahydroquinoline derivatives within the active sites of their target proteins. mdpi.comresearchgate.net These studies provide a structural basis for the observed activities and help to rationalize the SAR findings. For example, in the case of mTOR inhibitors, docking studies have highlighted the strong binding interactions and stability of the derivatives within the mTOR active site. mdpi.comnih.govresearchgate.net

Exploration of Biological Activities of 7,7 Dimethyl 5,6,7,8 Tetrahydroquinoline Derivatives Pre Clinical and Mechanistic Focus

Antimicrobial Activity Studies

The antimicrobial properties of 7,7-dimethyl-5,6,7,8-tetrahydroquinoline derivatives have been a key focus of investigation, with studies demonstrating their effectiveness against a spectrum of bacterial and fungal pathogens.

Derivatives of tetrahydroquinoline have shown notable antibacterial activity. For instance, certain SF5- and SCF3-substituted tetrahydroquinoline compounds have demonstrated potent bactericidal effects against multidrug-resistant Gram-positive bacteria. nih.gov One such compound, HSD1835, was particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) as low as 2–4 μg/mL. nih.gov This activity is attributed to the disruption of bacterial membranes. nih.gov Interestingly, these compounds did not show activity against Escherichia coli. nih.gov

In contrast, other studies have reported the synthesis of tetrahydroquinoline derivatives with activity against E. coli. For example, certain hydrazone derivatives of a related tetrahydro-imidazo[1,2-a]pyrimidine system exhibited excellent antibacterial activity against both E. coli and S. aureus. nih.gov Additionally, some N-substituted tetrahydroquinoline derivatives have shown significant activity against P. aeruginosa, a challenging Gram-negative pathogen. researchgate.net

It is important to note that the substitution pattern on the tetrahydroquinoline ring plays a crucial role in determining the antibacterial spectrum and potency. The addition of specific functional groups, such as SF5 or particular hydrazones, can significantly enhance the activity against certain pathogens. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Tetrahydroquinoline Derivatives

| Compound/Derivative | Target Pathogen | Activity | Reference |

| HSD1835 (SF5-substituted) | Staphylococcus aureus (including MRSA) | MIC: 2–4 μg/mL | nih.gov |

| Hydrazone derivatives (8d, 8e, 8f) | Escherichia coli, Staphylococcus aureus | Zone of inhibition: 30-33 mm | nih.gov |

| (6-fluor-2-pentyl-1,2,3,4-(tetrahidro)quinolin-4-il) formamide | Pseudomonas aeruginosa | MIC: 0.003 µg/mL | researchgate.net |

The antifungal potential of tetrahydroquinoline derivatives has also been explored. Studies have shown that certain derivatives exhibit activity against various phytopathogenic fungi. researchgate.net For example, some 2-methyl-8-quinolinol derivatives, which share a related quinoline (B57606) core, have demonstrated fungitoxic effects against fungi such as Aspergillus niger and Trichoderma viride. nih.gov Specifically, 5,7-dichloro and 5,7-dibromo derivatives were found to be the most potent in this class of compounds. nih.gov While direct studies on 7,7-dimethyl-5,6,7,8-tetrahydroquinoline derivatives' antifungal effects are less common, the broader class of quinoline derivatives shows promise in this area. connectjournals.comresearchgate.net

Anticancer Potential and Mechanistic Insights

A significant body of research has focused on the anticancer properties of 7,7-dimethyl-5,6,7,8-tetrahydroquinoline derivatives, revealing their ability to inhibit cancer cell growth through various mechanisms.

Derivatives of tetrahydroquinoline have demonstrated significant antiproliferative activity against a range of human cancer cell lines in laboratory settings. For instance, a series of novel 8-phenyltetrahydroquinolinone derivatives were found to be cytotoxic towards human colorectal cancer (HCT-116) and lung cancer (A549) cell lines. nih.gov Another study reported that morpholine-substituted tetrahydroquinoline derivatives exhibited potent and selective cytotoxicity against A549, MCF-7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer) cells. mdpi.com Specifically, compound 10e showed high activity against A549 cells with an IC50 value of 0.033 µM, while compound 10h was most effective against MCF-7 cells with an IC50 of 0.087 µM. mdpi.com Furthermore, certain tetrahydroquinoline derivatives have shown inhibitory effects on breast cancer cell lines MCF-7 and MDA-MB-231, with one compound demonstrating IC50 values of 50 µM and 25 µM, respectively. nih.gov

Table 2: In Vitro Antiproliferative Activity of Tetrahydroquinoline Derivatives

| Derivative | Cell Line | IC50 Value | Reference |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (colorectal) | ~13 µM | nih.gov |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (lung) | ~13 µM | nih.gov |